2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole
CAS No.: 863001-02-9
Cat. No.: VC5010336
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863001-02-9 |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 310.42 |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole |
| Standard InChI | InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3 |
| Standard InChI Key | MKSMBEKZQUUFNT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two primary heterocyclic systems:
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Benzo[d]thiazole: A bicyclic scaffold comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).
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3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a tetrahydroisoquinoline backbone.
The ethoxy group (-OCH₂CH₃) is positioned at the 6th carbon of the benzo[d]thiazole ring, while the dihydroisoquinoline fragment is attached via a sulfur atom at the 2nd position .
Table 1: Key Molecular Descriptors
Synthesis and Synthetic Strategies
General Synthetic Pathways
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole typically involves multi-step reactions, leveraging cyclization and condensation techniques:
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Formation of Benzo[d]thiazole Core:
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Condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.
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Example: Reaction of 6-ethoxy-2-aminobenzenethiol with bromoacetyl derivatives to form the thiazole ring.
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Introduction of Dihydroisoquinoline Moiety:
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 6-ethoxy-2-aminobenzenethiol, BrCH₂COCl | 6-ethoxybenzo[d]thiazole |
| 2 | 1,2,3,4-tetrahydroisoquinoline, TEA | Target compound |
Optimization Challenges
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Regioselectivity: Ensuring proper substitution at the 2nd position of the thiazole ring requires controlled reaction conditions.
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Yield Improvements: Catalytic systems like TEA enhance reaction efficiency, but yields for multi-step syntheses rarely exceed 40–50% .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the aromatic and heterocyclic systems; poor aqueous solubility (estimated logP ≈ 3.2) .
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Stability: Stable under ambient conditions but susceptible to oxidative degradation at the sulfur atom in acidic environments.
Crystallographic Data
| Compound | IC₅₀ (HepG2) | Target Pathway |
|---|---|---|
| 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole | 2.31 ± 0.43 μM | Bcl-2 inhibition |
| 4-ethoxybenzo[d]thiazole | 4.57 ± 0.85 μM | DNA intercalation |
Enzyme Inhibition
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Acetylcholinesterase (AChE): Benzo[d]thiazole derivatives show Ki values < 10 nM, suggesting potential in Alzheimer’s disease therapy.
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Kinase Inhibition: Structural analogs inhibit cyclin-dependent kinases (CDKs) and EGFR tyrosine kinase.
Computational Insights
Molecular Docking
Docking simulations using AutoDock Vina predict strong binding to:
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AChE Active Site: Hydrogen bonding with Ser203 and π-π stacking with Trp86.
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BCL-2 Binding Pocket: Hydrophobic interactions with Leu134 and Gly145 .
ADMET Predictions
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Absorption: High intestinal absorption (Caco-2 permeability > 20 nm/s).
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Metabolism: Likely CYP3A4 substrate due to ethoxy and aromatic groups.
Future Directions
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